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Compound Focus: Lansoprazole Sodium

CAS No.: 226904-00-3

Cat. No.: S003957

Comparative Agent / Study Key Efficacy Endpoints & Study Design & Citation
Focus Results Duration

| X842 (a novel Potassium-Competitive Acid Blocker) | EE Healing Rate (4 weeks):

e X842 50 mg: 93.6% (29/31)

e X842 100 mg: 79.3% (23/29)

e Lansoprazole 30 mg: 80.0% (24/30) Conclusion: X842 50 mg had a numerically higher healing rate,
but the difference was not statistically significant. Safety profiles were similar. | Phase 2,
Randomized 90 patients with EE (LA grades A-D) 4-week treatment [1] | [1] | | Immediate-Release
Omeprazole (IR-OME) | Onset of Action (Day 7): A significant difference in median intragastric pH
favoring IR-OME began 10-15 minutes after dosing and was sustained. % Time pH >4 (24-hr, Day
7): IR-OME maintained pH >4 for a significantly longer period than DR-lansoprazole. | Randomized,
Crossover, Pharmacodynamic Study 63 healthy adults 7-day treatment [2] | [2] | | Different Doses
of Lansoprazole (PPI Test) | Positive PPI Test (Symptom Improvement >50%):

e Lansoprazole 15 mg: 91.7%

e Lansoprazole 30 mg: 89.4%

e Lansoprazole 60 mg: 87.2% Conclusion: The standard dose (15-30 mg) was as effective as the high
dose (60 mg) for symptomatic relief in GERD. | Multicenter, Randomized 188 patients with GERD
symptoms 14-day treatment [3] | [3] | | Cisplatin-induced Hepatotoxicity (Preclinical) | Cell
Viability: Lansoprazole pre-treatment significantly increased cell viability in rat hepatic cells exposed
to cisplatin. Mechanism: The cytoprotective effect was mediated through the p38 MAPK/Nrf2
signaling pathway. | In vitro experimental model using rat liver epithelial (RL34) cells [4] | [4] |
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Detailed Experimental Protocols

For researchers looking to replicate or design similar studies, here are the key methodologies from the cited

trials.

e Study 1: Comparative Trial of X842 vs. Lansoprazole [1]

o Patients: 90 patients with endoscopically confirmed erosive esophagitis (Los Angeles grades
A-D).

o Intervention: Randomized (1:1:1) to receive oral low-dose X842 (50 mg/d), high-dose X842
(200 mg/d), or lansoprazole (30 mg/d).

o Duration: 4 weeks.

o Primary Endpoint: Erosive esophagitis healing rate after 4 weeks, defined as the proportion of
patients achieving endoscopic healing. Analysis was performed on both intention-to-treat and
per-protocol populations.

¢ Study 2: Pharmacodynamic Study of IR-OME vs. DR-Lansoprazole [2]

o Subjects: 63 healthy, fasting adults.

o Design: Single-center, open-label, three-way crossover study.

o Intervention: 7-day treatment with IR-OME (20 mg), DR-lansoprazole (15 mg), or no
treatment.

o Primary Endpoint: The earliest time to a statistically significant difference in median
intragastric pH scores for three consecutive 5-minute intervals on day 7.

o Methodology: 24-hour intragastric pH monitoring was performed on days 1 and 7 under fasting
conditions.

e Study 3: PPI Test with Different Lansoprazole Doses [3]

o Patients: 218 patients with typical GERD symptoms (heartburn, regurgitation) for at least three
months, which occurred =2 days in the week before the study.

o Intervention: Randomized to 14 days of treatment with lansoprazole at 15 mg, 30 mg, or 60
mg once dalily.

o Endpoint: The PPI test was considered positive if the total symptom score (heartburn +
regurgitation) improved by more than 50% from baseline by day 14. Patients recorded symptom
severity in a daily diary.

e Study 4: Molecular Mechanism of Lansoprazole's Cytoprotection [4]

o Cell Line: Rat liver epithelial (RL34) cells.
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o Treatment: Cells were pretreated with 100 uM lansoprazole for 3 hours before exposure to 20
MM cisplatin.

o Viability Assay: Cell viability was measured 24 hours post-cisplatin exposure using an MTS
assay.

o Pathway Analysis: The roles of the Nrf2 and p38 MAPK pathways were investigated using
siRNA knockdown (Nrf2) and a specific pharmacological inhibitor (SB203580 for p38 MAPK).

Lansoprazole's Signaling Pathways

The following diagrams illustrate the key molecular mechanisms by which lansoprazole exerts its effects,

based on the studies analyzed.

Diagram 1: Antioxidant and Cytoprotective Pathway

This pathway shows how lansoprazole activates cellular defense mechanisms independent of acid

suppression [5] [4].

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2747059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10309994/
https://www.smolecule.com/products/s003957?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C U | e Specifications & Pricing

(Lansoprazole)

(PIBK/Akt Pathwa}a p38 MAPK

Nrf2 Stabilization

& Nuclear Translocation

Antioxidant Response
Element (ARE)

HO-1 & Ferritin

Expression

Cytoprotection
(Reduced Oxidative Stress,
Anti-inflammation)

Click to download full resolution via product page

Diagram 2: Acid Suppression Pathway

This pathway illustrates the primary, well-established mechanism of action for proton pump inhibition [2].
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Key Insights for Professionals

¢ Endpoint Selection: For erosive esophagitis trials, endoscopic healing rate is a standard and
robust primary endpoint. For symptomatic GERD or diagnostic PPI tests, a patient-reported
symptom improvement of >50% is a validated measure [1] [3].

e Consider Non-Acid Mechanisms: The experimental data on Nrf2 pathway activation suggests that
lansoprazole's clinical benefits, particularly in mucosal protection, may extend beyond its acid-
suppressing effects [5] [4]. This could be relevant for drug repurposing research.

¢ Formulation Impacts Kinetics: The choice of formulation (e.g., immediate-release vs. delayed-
release) significantly impacts the onset of action, which can be a critical differentiator in product
development and labeling [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. ARandomized, Comparative of a Potassium-Competitive Acid... Trial [pubmed.ncbi.nim.nih.gov]
2. Arandomized, crossover pharmacodynamic study of ... [pmc.ncbi.nim.nih.gov]

3. A Multicenter, Randomized, Comparative Study to ... [gutnliver.org]

4. Lansoprazole protects hepatic cells against cisplatin-induced ... [pmc.ncbi.nim.nih.gov]

5. Molecular mechanism and functional consequences of ... - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: Smolecule. [Clinical Endpoint Comparison: Lansoprazole vs. Alternatives].
Smolecule, [2026]. [Online PDF]. Available at:
[https:/www.smolecule.com/products/b003957#lansoprazole-sodium-clinical-trial-endpoints-

validation]

Disclaimer & Data Validity:

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://pubmed.ncbi.nlm.nih.gov/39836012/
https://www.gutnliver.org/journal/view.html?pn=vol&uid=289&vmd=Full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2747059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10309994/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4876147/
https://www.smolecule.com/products/s003957?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/39836012/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4876147/
https://www.gutnliver.org/journal/view.html?pn=vol&uid=289&vmd=Full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10309994/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2747059/
https://www.smolecule.com/products/b003957#lansoprazole-sodium-clinical-trial-endpoints-validation
https://www.smolecule.com/products/b003957#lansoprazole-sodium-clinical-trial-endpoints-validation
https://www.smolecule.com/products/b003957#lansoprazole-sodium-clinical-trial-endpoints-validation
https://www.smolecule.com/products/b003957#lansoprazole-sodium-clinical-trial-endpoints-validation
https://www.smolecule.com/products/s003957?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. pddress: gtl’;taer;o, CA 91761, United
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s003957?utm_src=pdf-bulk
https://www.smolecule.com/products/s003957?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

